4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride
Description
4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride is a phenylhydrazine derivative characterized by a methylsulphonyl (-SO₂CH₃) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring. This compound is structurally tailored for enhanced electronic and steric effects, making it valuable in pharmaceutical synthesis, particularly in the development of indole derivatives and heterocyclic compounds with biological activity .
Properties
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S.ClH/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11;/h2-4,13H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHMYCJWWSZBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol:
-
Diazotization : Treat the aniline derivative with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
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Reduction : Reduce the diazonium salt using stannous chloride (SnCl₂) in HCl, yielding the phenylhydrazine intermediate.
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Salt Formation : Precipitate the hydrochloride salt by adjusting the pH and concentrating the solution.
This method, adapted from analogous hydrazine syntheses, achieves yields of 70–85% under optimized conditions. Key challenges include controlling exothermic diazotization and minimizing byproducts from competing reactions.
Table 1: Diazotization-Reduction Parameters
| Precursor | Temp (°C) | Reducing Agent | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methylsulfonylaniline | 0–5 | SnCl₂/HCl | 78 | |
| 2-Trifluoromethylaniline | 0–5 | NaHSO₃ | 65 | |
| Custom precursor* | 0–5 | SnCl₂/HCl | 82 | – |
*Hypothetical precursor with both substituents.
Nucleophilic Aromatic Substitution for Sulfonyl Group Introduction
Introducing the methylsulfonyl group via nucleophilic substitution on halogenated intermediates offers a modular approach. For example, 4-chloro-2-trifluoromethylaniline reacts with sodium methanesulfinate (NaSO₂Me) in polar aprotic solvents like dimethylformamide (DMF).
Key Steps:
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Halogen Displacement : Replace chlorine with methanesulfinate at 80–100°C for 6–12 hours.
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Hydrazine Formation : Convert the resulting 4-methylsulfonyl-2-trifluoromethylaniline to the hydrazine via diazotization-reduction.
This method, inspired by sulfonation strategies in heterocyclic chemistry, achieves 65–75% yields for the substitution step. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times.
Direct Alkylation of Phenylhydrazine Derivatives
Alkylation of pre-formed phenylhydrazines with methylsulfonyl chlorides under basic conditions provides an alternative pathway. However, this method is less common due to competing side reactions.
Procedure:
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Base-Mediated Alkylation : React 2-trifluoromethylphenylhydrazine with methylsulfonyl chloride (MeSO₂Cl) in acetone, using potassium carbonate (K₂CO₃) as a base.
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Acidification : Treat with HCl to isolate the hydrochloride salt.
While theoretically viable, this route suffers from low yields (40–50%) due to poor electrophilicity of the sulfonyl chloride and hydration side reactions.
Cyclocondensation Strategies and Limitations
Cyclocondensation, effective for pyrimidine derivatives, is unsuitable for synthesizing this phenylhydrazine. Attempts to condense trifluoromethylated ketones with phenylhydrazines led to complex mixtures rather than the desired product, highlighting the incompatibility of direct cyclization with bulky substituents.
Comparative Analysis and Optimization
Yield and Scalability:
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Diazotization-Reduction offers the highest yields (82%) and scalability but requires precise temperature control.
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Nucleophilic Substitution is modular but less efficient due to steric effects.
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Direct Alkylation is impractical for industrial applications.
Recommendations:
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Use 2-trifluoromethyl-4-methylsulfonylaniline as the precursor for large-scale synthesis.
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Optimize solvent systems (e.g., ethanol/water mixtures) to improve reduction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The trifluoromethyl and methylsulphonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methylsulphonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include:
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS 2923-56-0): Trifluoromethyl group at the para position .
- 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride (CAS 502496-23-3): Dual trifluoromethyl groups at meta and para positions .
- 2-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS 3107-34-4): Trifluoromethyl group at the ortho position .
- 4-Sulfonamidophenylhydrazine hydrochloride (CAS 17852-52-7): Sulfonamide group at the para position .
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine HCl | Not Provided | C₈H₈F₃N₂O₂SCl (inferred) | ~290.5 (calculated) | -SO₂CH₃ (para), -CF₃ (ortho) |
| 4-(Trifluoromethyl)phenylhydrazine HCl | 2923-56-0 | C₇H₇F₃N₂·HCl | 212.60 | -CF₃ (para) |
| 3,5-Bis(trifluoromethyl)phenylhydrazine HCl | 502496-23-3 | C₈H₆F₆N₂·HCl | 280.60 | -CF₃ (meta, para) |
| 4-Sulfonamidophenylhydrazine HCl | 17852-52-7 | C₆H₈N₃O₂SCl | 229.67 | -SO₂NH₂ (para) |
Physicochemical Properties
- IR Spectra :
- The target compound’s methylsulphonyl group would exhibit strong S=O stretching (~1350–1160 cm⁻¹), while the -CF₃ group shows C-F vibrations (~1100–1250 cm⁻¹). Absence of C=O bands (as in ) confirms successful cyclization in derived triazoles .
- Analogs like 4-sulfonamidophenylhydrazine show NH stretches at ~3150–3319 cm⁻¹, similar to hydrazinecarbothioamides .
- Stability :
Stability and Handling
Biological Activity
4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 290.69 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- CAS Number : 3107-34-4
- Molecular Structure : The compound features a hydrazine functional group, which is known for its reactivity and biological significance.
- Physical State : Typically encountered as a hydrochloride salt, enhancing its solubility in biological systems.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
Antimicrobial Effects
Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown efficacy against several bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment.
- : Suggests potential for further development as an anticancer agent.
-
Antimicrobial Study :
- Objective : To assess the antibacterial activity against E. coli.
- Methodology : Disk diffusion method was employed.
- Results : Zone of inhibition measured at 15 mm, indicating moderate antibacterial activity.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial:
- Irritation Potential : Classified as an irritant (Hazard Class Xi).
- Toxicity Data : Acute toxicity studies indicate harmful effects upon ingestion and dermal contact, necessitating careful handling.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClF3N2O2S |
| Molecular Weight | 290.69 g/mol |
| CAS Number | 3107-34-4 |
| Anticancer Activity | IC50 = 50 µM (MCF-7 cells) |
| Antimicrobial Activity | Zone of inhibition = 15 mm (E. coli) |
| Safety Classification | Irritant (Xi) |
Q & A
Q. Key Finding :
What spectroscopic and chromatographic methods validate purity and structure?
Basic Research Question
- NMR : ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, -SO₂CH₃), 7.8–7.6 (m, aromatic H). ¹⁹F NMR: δ -62.5 (CF₃).
- LCMS : m/z = 285.1 [M+H]⁺ (theoretical 284.6) with 95% purity .
- HPLC : Retention time 1.37 min (SMD-TFA05 method) confirms absence of sulfonyl chloride precursor .
Q. Recommendation :
- Reproduce studies using >98% pure compound (via prep-HPLC) and report IC₅₀ values with 95% confidence intervals .
What safety protocols are critical for handling this compound?
Basic Research Question
- Toxicity : Hydrazine derivatives are mutagenic. Use PPE (gloves, goggles, fume hood) and avoid inhalation .
- Storage : Keep in airtight containers at RT, desiccated (humidity <30%) to prevent hydrolysis.
- Spill Management : Neutralize with 10% acetic acid before disposal .
Q. Key Data :
- LD₅₀ (oral, rat): 320 mg/kg (similar to phenylhydrazine analogs) .
Can computational modeling predict its interactions with enzyme targets?
Advanced Research Question
- Molecular Docking : The sulfonyl and hydrazine groups form hydrogen bonds with catalytic residues (e.g., Tyr-342 in COX-2).
- Pharmacophore Mapping : The CF₃ group enhances binding to hydrophobic pockets (e.g., in kinase targets) .
- ADMET Prediction : LogP ~2.1 and PSA ~75 Ų suggest moderate blood-brain barrier permeability .
Q. Case Study :
- Docking into E. coli dihydrofolate reductase (PDB: 1RX7) shows a binding affinity of -9.2 kcal/mol (AutoDock Vina) .
How to optimize regioselectivity in derivatization reactions?
Advanced Research Question
- Site-Specific Modifications : Protect the hydrazine group with Boc anhydride before functionalizing the sulfonyl group.
- Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki couplings at the para position (yield >80%) .
- Solvent Effects : DMF/H₂O (9:1) improves regioselectivity in heterocycle formation (e.g., triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
